Nitroaspirin

Descripción

Nitroaspirin has been investigated for the treatment of Intermittent Claudication.

Nitric Oxide-Releasing Acetylsalicylic Acid Derivative is a nitric oxide (NO) donating derivative of acetylsalicylic acid with anti-inflammatory, analgesic, antipyretic, antithrombotic, gastroprotective and potential antitumor activities. The acetylsalicylic acid derivative moiety of this agent inhibits the activities of cyclooxygenase (COX) I and II, preventing the formation of prostaglandins and thromboxanes. A reduction in prostaglandin synthesis accounts for this agent's anti-inflammatory, anti-pyretic and analgesic activities; a reduction in thromboxane A2 synthesis results in an irreversible inhibition of platelet aggregation. NO donation by this agent, after cleavage from the acetylsalicylic acid derivative in vivo, may protect the gastric mucosa against the damaging effects of the aspirin derivative by modulating prostaglandins. In tumor cells, the NO donating moiety may block the cell cycle in the G1 and G2 phases and may induce apoptosis through caspase-mediated mechanisms.

NCX-4016 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a nitric oxide dono

Propiedades

IUPAC Name |

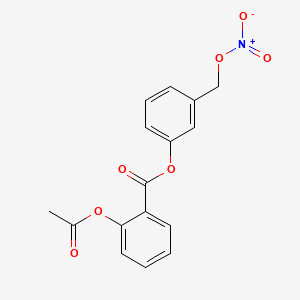

[3-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-11(18)23-15-8-3-2-7-14(15)16(19)24-13-6-4-5-12(9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJUJUOXKXMJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938618 | |

| Record name | 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175033-36-0 | |

| Record name | 3-(Nitroxymethyl)phenyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175033-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroaspirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175033360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroaspirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NCX-4016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH04H13L6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Nitroaspirin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for nitroaspirin, a class of compounds that combines the anti-inflammatory properties of aspirin with the vasodilatory and cytoprotective effects of a nitric oxide (NO) donor moiety. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical synthesis, purification, and biological relevance of these promising therapeutic agents.

Introduction to this compound

Nitroaspirins, also known as NO-releasing aspirins, are hybrid compounds designed to overcome the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. By incorporating a nitric oxide-donating group, these molecules can maintain their cyclooxygenase (COX) inhibitory activity while leveraging the gastroprotective effects of NO. One of the most studied nitroaspirins is NCX 4016, or 3-(nitroxymethyl)phenyl 2-acetoxybenzoate.

This guide will delve into the chemical synthesis of different types of nitroaspirins, detail common purification techniques, and provide quantitative data to compare the efficacy of these methods. Furthermore, it will visualize a key signaling pathway affected by this compound, offering a deeper understanding of its mechanism of action.

Synthesis of this compound Derivatives

The synthesis of this compound can be broadly categorized into two main approaches: the esterification of a nitrooxy-containing alcohol with an activated aspirin derivative, and the coupling of a diazeniumdiolate (NONOate) moiety to the aspirin backbone. Below are detailed protocols for the synthesis of a diazeniumdiolate-based this compound and a representative synthesis of an ester-linked this compound based on patent literature.

Synthesis of a Diazeniumdiolate-Based this compound (IPA/NO-Aspirin)

This method involves the coupling of an O2-chloromethyl protected diazeniumdiolate with aspirin.

Experimental Protocol:

-

Preparation of the Aspirin Salt: Dissolve aspirin (765 mg, 4.25 mmol) in dimethyl sulfoxide (DMSO) (5 mL). Add triethylamine (0.592 mL, 4.25 mmol) to the solution and stir for 50 minutes at room temperature.

-

Coupling Reaction: To the aspirin salt solution, add a solution of O2-(Chloromethyl)-1-(N-isopropylamino)diazen-1-ium-1,2-diolate in DMSO (5 mL) drop-wise.

-

Reaction Quenching and Extraction: Stir the reaction mixture for 15 hours. Quench the reaction by adding ethyl acetate (40 mL). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (5 x 40 mL).

-

Drying and Concentration: Dry the organic layer over sodium sulfate (Na₂SO₄) and then evaporate the solvent to obtain the crude product.[1]

Representative Synthesis of an Ester-Linked this compound (NCX 4016)

The following protocol is based on the general method described in patent literature for the synthesis of 3-(nitroxymethyl)phenyl 2-acetoxybenzoate (NCX 4016).

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(acetyloxy)benzoic acid 3-(chloromethyl)phenyl ester in acetonitrile.

-

Nitration: Add silver nitrate (AgNO₃) to the solution under stirring, while protecting the reaction from light.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Work-up and Isolation: After cooling, the silver chloride precipitate is filtered off. The filtrate is then concentrated under reduced pressure. The crude product can be further purified by chromatography.[2]

Purification of this compound

Purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. The two most common methods for the purification of this compound are column chromatography and recrystallization.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol (for IPA/NO-Aspirin):

-

Column Preparation: Pack a silica gel column with a slurry of silica gel in the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with a mixture of ethyl acetate and hexane (1:4 v/v).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified IPA/NO-aspirin as a viscous clear oil.[1]

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

General Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent in which the this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water can be effective for aspirin derivatives.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of crystals.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Quantitative Data and Comparison

The efficiency of synthesis and purification methods is evaluated based on the yield and purity of the final product. The following table summarizes representative quantitative data for this compound synthesis.

| This compound Derivative | Synthesis Method | Purification Method | Reported Yield | Purity | Reference |

| IPA/NO-Aspirin | Diazeniumdiolate Coupling | Column Chromatography | 38% | >95% (by HPLC) | [1] |

| Aspirin (for comparison) | Acetylation of Salicylic Acid | Recrystallization | 72.5% | Melting point 140°C (literature 135-136°C) | [3] |

Visualization of a Key Signaling Pathway

This compound, specifically NCX 4016, has been shown to exert some of its anticancer effects by down-regulating the EGFR/PI3K/STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is often implicated in cancer.

Caption: EGFR/PI3K/STAT3 signaling pathway and points of inhibition by this compound (NCX 4016).

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Purification Workflow

Caption: Comparative workflows for purification by column chromatography and recrystallization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound, offering specific experimental protocols and comparative data. The visualization of the EGFR/PI3K/STAT3 signaling pathway and the experimental workflows aim to provide a clear and comprehensive understanding of the chemical and biological aspects of these important compounds. It is anticipated that this guide will serve as a valuable resource for researchers and professionals in the ongoing development of novel this compound-based therapeutics.

References

- 1. Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2000044705A1 - Synthesis method of nitroxymethylphenyl esters of aspirin derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Nitroaspirin Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaspirin derivatives represent a promising class of compounds that build upon the well-established therapeutic properties of aspirin. By incorporating a nitric oxide (NO)-donating moiety, these derivatives aim to enhance the anti-inflammatory, analgesic, and anticancer effects of the parent drug while mitigating its known gastrointestinal side effects. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, including their synthesis, mechanism of action, and diverse biological activities, supported by quantitative data and detailed experimental methodologies.

Core Concepts: The Dual Action of Nitroaspirins

The primary innovation behind this compound derivatives lies in their dual mechanism of action. Like aspirin, they inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][2] Concurrently, they release nitric oxide, a signaling molecule with a wide range of physiological effects, including vasodilation, anti-platelet aggregation, and modulation of inflammatory and apoptotic pathways.[3][4] This combination of COX inhibition and NO donation is believed to be responsible for their enhanced therapeutic profile and improved safety.

Synthesis of this compound Derivatives

The general strategy for synthesizing this compound derivatives involves chemically linking a nitric oxide-donating group to the aspirin molecule, often through a spacer. A common example is the synthesis of 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester.

Experimental Protocol: Synthesis of a this compound Derivative

Materials:

-

Aspirin

-

3-(Hydroxymethyl)phenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Nitrating mixture (e.g., nitric acid and sulfuric acid)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Esterification: Aspirin is reacted with 3-(hydroxymethyl)phenol in the presence of a coupling agent like DCC and a catalyst such as DMAP in an anhydrous solvent like DCM. This reaction forms an ester linkage between the carboxyl group of aspirin and the hydroxyl group of the phenol.

-

Nitration: The resulting ester is then subjected to nitration using a nitrating mixture to introduce the nitrooxy group onto the benzylic position of the spacer.

-

Purification: The final this compound derivative is purified from the reaction mixture using techniques such as column chromatography on silica gel to obtain a pure compound.

-

Characterization: The structure and purity of the synthesized derivative are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, often exhibiting greater potency than aspirin.

Anti-inflammatory and Anti-nociceptive Activity

Nitroaspirins have shown significant anti-inflammatory and pain-relieving effects in various preclinical models.[1][5]

| Compound | Assay | Administration Route | ED50 (μmol/kg) | Reference |

| This compound | Carrageenan-induced paw edema ('late' phase) | i.p. | 64.3 | [1][5] |

| Aspirin | Carrageenan-induced paw edema ('late' phase) | i.p. | >555 | [1][5] |

| This compound | Carrageenan-induced hyperalgesia | p.o. | 365 | [5] |

| Aspirin | Carrageenan-induced hyperalgesia | p.o. | 784 | [5] |

| This compound | Acetic acid-induced abdominal constrictions | p.o. | 154.7 | [1][5] |

| Aspirin | Acetic acid-induced abdominal constrictions | p.o. | 242.8 | [1][5] |

This model is widely used to assess the acute anti-inflammatory activity of compounds.[3][6][7]

Animals: Male Wistar rats (180-220 g).

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound (this compound derivative or vehicle) is administered intraperitoneally (i.p.) or orally (p.o.).

-

After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

This is a common method for evaluating peripheral analgesic activity.[1][2][5][8][9]

Animals: Male Swiss albino mice (20-25 g).

Procedure:

-

Animals are divided into groups and treated with the test compound or vehicle.

-

After a set pre-treatment period, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).

-

Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-15 minutes.

-

The percentage of protection against writhing is calculated for the treated groups relative to the control group.

Anticancer Activity

Several this compound derivatives, such as NCX 4016 and NCX 4040, have demonstrated potent anticancer effects in various cancer cell lines and animal models.[10][11][12] Their mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[10][13][14]

| Compound | Cancer Cell Line | Assay | IC50 (μM) | Reference |

| p-NO-ASA | MDA-MB-231 (ER- breast cancer) | Cell Growth | 13 | [12] |

| p-NO-ASA | SK-BR-3 (ER- breast cancer) | Cell Growth | 17 | [12] |

| Aspirin | MDA-MB-231 / SK-BR-3 | Cell Growth | >3000 | [12] |

| NO-aspirin | Colon Cancer Cells | Cell Growth | 1 | [15] |

| Aspirin | Colon Cancer Cells | Cell Growth | >1000 | [15] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[14][16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of several key signaling pathways.

Cyclooxygenase (COX) Inhibition

Similar to aspirin, nitroaspirins inhibit both COX-1 and COX-2 enzymes.[2][8] The acetyl group of the aspirin moiety is transferred to a serine residue in the active site of the COX enzyme, leading to its irreversible inhibition.[8] This blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

Figure 1. Cyclooxygenase inhibition pathway by this compound.

The activity of COX enzymes can be measured by quantifying the production of prostaglandins, such as PGE2, from arachidonic acid.[17][18]

Procedure:

-

Purified ovine COX-1 or COX-2 enzyme is incubated with the this compound derivative at various concentrations.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is stopped after a specific time, and the amount of PGE2 produced is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

The IC50 value for COX inhibition is determined from the dose-response curve.

Nitric Oxide (NO) Donation and Downstream Signaling

Nitroaspirins release NO, which can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[4] This pathway is involved in vasodilation and inhibition of platelet aggregation. NO can also modulate the activity of various proteins through S-nitrosylation.

Figure 2. Nitric oxide donation and downstream signaling.

The Griess assay is a common method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.[11]

Procedure:

-

A solution of the this compound derivative is incubated in a suitable buffer or cell culture medium.

-

At different time points, aliquots of the solution are taken.

-

For nitrate detection, the samples are first treated with nitrate reductase to convert nitrate to nitrite.

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples.

-

The reagent reacts with nitrite to form a colored azo compound.

-

The absorbance of the solution is measured spectrophotometrically at approximately 540 nm.

-

The concentration of nitrite/nitrate is determined from a standard curve.

Inhibition of NF-κB Signaling

Nitroaspirins have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory and cancer-related gene expression.[10][19][20][21] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα.[20]

Figure 3. Inhibition of the NF-κB signaling pathway.

Western blotting can be used to assess the levels of IκBα protein in the cytoplasm of cells, providing an indication of NF-κB pathway activation.[10][19]

Procedure:

-

Treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the this compound derivative for various time points.

-

Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Quantify the protein concentration in the cytoplasmic extracts.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for IκBα.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and visualize the results. A decrease in the IκBα band intensity indicates its degradation and NF-κB activation.

Conclusion

This compound derivatives are a versatile class of compounds with significant potential for the treatment of a wide range of conditions, including inflammatory diseases and cancer. Their dual mechanism of action, combining COX inhibition with nitric oxide donation, offers a promising strategy for enhancing therapeutic efficacy while improving safety. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these innovative molecules.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. saspublishers.com [saspublishers.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 8. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]

- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct and irreversible inhibition of cyclooxygenase-1 by this compound (NCX 4016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. phytojournal.com [phytojournal.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 19. academicworks.cuny.edu [academicworks.cuny.edu]

- 20. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Discovery and Development of Nitric Oxide-Donating Aspirin: A Technical Guide

Introduction

For over a century, aspirin (acetylsalicylic acid) has been a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action, primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, has been well-established. However, the clinical utility of aspirin is often hampered by its significant gastrointestinal side effects, including ulceration and bleeding. This limitation spurred the development of a novel class of compounds: nitric oxide-donating aspirin (NO-aspirin). By chemically linking a nitric oxide (NO) releasing moiety to the aspirin molecule, researchers aimed to retain the therapeutic benefits of aspirin while mitigating its gastric toxicity through the cytoprotective effects of NO. This technical guide provides an in-depth overview of the discovery, development, and mechanistic evaluation of NO-donating aspirin, with a focus on its chemical synthesis, key experimental evaluations, and impact on cellular signaling pathways.

Core Concepts: The Rationale Behind NO-Aspirin

The design of NO-aspirin is predicated on the multifaceted physiological roles of nitric oxide. NO is a critical signaling molecule involved in maintaining gastrointestinal mucosal integrity through various mechanisms, including increasing mucus and bicarbonate secretion, enhancing mucosal blood flow, and inhibiting leukocyte adhesion. The fundamental hypothesis was that the localized release of NO from the NO-aspirin molecule in the gastrointestinal tract would counteract the prostaglandin-depletion-induced damage caused by the parent aspirin molecule.

Subsequent research has revealed that the benefits of NO-aspirin extend far beyond improved gastrointestinal safety. Notably, various NO-aspirin compounds have demonstrated significantly enhanced potency against a range of cancer cell lines compared to traditional aspirin, often by several orders of magnitude.[1] This has shifted the focus of NO-aspirin development towards its potential as a chemopreventive and therapeutic agent.

Chemical Synthesis of NO-Donating Aspirin

The most extensively studied NO-aspirin is the para-isomer, chemically known as 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester. The synthesis is a multi-step process involving the esterification of aspirin with a linker molecule containing a hydroxyl group, which is subsequently nitrated to introduce the NO-donating moiety.

Detailed Synthesis Protocol

The following protocol describes the synthesis of 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester:

Step 1: Synthesis of 2-(acetyloxy)benzoic acid 4-(formyl)phenyl ester

-

To a solution of 4-hydroxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane), add an equimolar amount of aspirin.

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with a 5% sodium bicarbonate solution and then with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(acetyloxy)benzoic acid 4-(formyl)phenyl ester.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction to 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester

-

Dissolve the purified 2-(acetyloxy)benzoic acid 4-(formyl)phenyl ester in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise while stirring.

-

Allow the reaction to proceed for 1-2 hours at 0°C and then let it warm to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester.

Step 3: Nitration to 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester

-

Dissolve the 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester in a solvent such as dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder agent like silver nitrate in the presence of a catalyst, while maintaining the low temperature.[2]

-

Stir the reaction for 1-3 hours at 0°C.

-

Carefully pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic phase and evaporate the solvent to yield the final product, 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester.

-

The final product can be purified by recrystallization or column chromatography.

Preclinical and Clinical Findings: A Quantitative Overview

NO-donating aspirin has been the subject of extensive preclinical evaluation in various models of inflammation and cancer. In vivo studies have consistently demonstrated its superior gastrointestinal safety profile compared to aspirin. Furthermore, its potent anti-cancer effects have been documented in numerous cancer cell lines and animal models. The tables below summarize key quantitative data from these studies.

| Cell Line | Cancer Type | IC50 of NO-Aspirin (µM) | IC50 of Aspirin (µM) | Fold Increase in Potency |

| HT-29 | Colon Cancer | 10 | >1000 | >100 |

| HCT-15 | Colon Cancer | 25 | >1000 | >40 |

| SW480 | Colon Cancer | 34 (at 48h) | >1000 | >29 |

| BxPC-3 | Pancreatic Cancer | 9.1 | >1000 | >110 |

| MIA PaCa-2 | Pancreatic Cancer | 22 | >1000 | >45 |

| MDA-MB-231 | Breast Cancer | 5.2 | >1000 | >192 |

| MCF-7 | Breast Cancer | 14.4 | >1000 | >69 |

| A549 | Lung Cancer | ~4.0 | >1000 | >250 |

Table 1: In Vitro Anti-proliferative Activity of NO-Aspirin in Various Cancer Cell Lines.

| Animal Model | Cancer Type | Treatment | Dose | Reduction in Tumor Multiplicity (%) |

| Min (APCMin/+) mice | Intestinal Cancer | NO-Aspirin | 100 mg/kg | 59 |

| Athymic mice with HT-29 xenografts | Colon Cancer | m-NO-Aspirin | Intratumoral injection | 34 (MVD reduction) |

| Athymic mice with HT-29 xenografts | Colon Cancer | p-NO-Aspirin | Intratumoral injection | 47 (MVD reduction) |

Table 2: In Vivo Efficacy of NO-Aspirin in Animal Models of Cancer.

Key Experimental Protocols

The evaluation of NO-donating aspirin involves a range of in vitro and in vivo assays to characterize its biological activity. Below are detailed methodologies for key experiments frequently cited in the literature.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of NO-aspirin, aspirin, or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the activation of transcription factors, such as NF-κB, by assessing their ability to bind to specific DNA consensus sequences.

-

Nuclear Extract Preparation: Treat cells with NO-aspirin or a control for a specified time. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit.

-

Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes). A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to the binding reaction to confirm the identity of the transcription factor.

Western Blotting for Signaling Protein Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in cellular signaling pathways.

-

Cell Lysis: Treat cells as desired, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-IκBα, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways Modulated by NO-Donating Aspirin

The enhanced potency of NO-aspirin is attributed to its ability to modulate multiple cellular signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.

The NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation and cancer. NO-aspirin has been shown to be a potent inhibitor of NF-κB activation.[3] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the inhibition of NF-κB translocation to the nucleus and the downregulation of its target genes involved in cell survival and inflammation.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer. NO-aspirin has been demonstrated to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector. This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.

Experimental Workflow for Evaluating NO-Aspirin's Effects

A typical experimental workflow to investigate the molecular mechanisms of NO-aspirin is outlined below.

Conclusion and Future Directions

NO-donating aspirin represents a significant advancement in the field of non-steroidal anti-inflammatory drugs. Its unique chemical design not only mitigates the gastrointestinal toxicity associated with traditional aspirin but also confers a remarkably enhanced anti-cancer potency. The ability of NO-aspirin to modulate key signaling pathways, such as NF-κB and Wnt/β-catenin, underscores its potential as a multi-targeted agent for cancer chemoprevention and therapy.

Future research in this area will likely focus on several key aspects. The development of new NO-donating moieties and linker technologies could lead to second-generation NO-aspirin compounds with improved pharmacokinetic and pharmacodynamic properties. Further elucidation of the complex interplay between NO-aspirin and various cellular signaling pathways will be crucial for identifying predictive biomarkers and rational combination therapies. Finally, well-designed clinical trials are needed to translate the promising preclinical findings of NO-aspirin into tangible benefits for patients at risk for or diagnosed with cancer. The journey of NO-donating aspirin from a safer anti-inflammatory to a potent anti-cancer agent exemplifies the power of rational drug design and the continuous evolution of our therapeutic armamentarium.

References

- 1. NO-donating aspirin inhibits angiogenesis by suppressing VEGF expression in HT-29 human colon cancer mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE60018902T2 - METHOD FOR PRODUCING NITROXYMETHYLPHENYL ESTERS OF ASPIRIN DERIVATIVES - Google Patents [patents.google.com]

- 3. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Efficacy: An In-depth Guide to the Spacer's Role in Nitroaspirin Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroaspirins, or nitric oxide (NO)-donating aspirins, represent a significant advancement in anti-inflammatory and antithrombotic therapy. By chemically linking an NO-releasing moiety to an aspirin molecule, these hybrid drugs aim to mitigate the well-documented gastrointestinal toxicity of aspirin while retaining or even enhancing its therapeutic effects. Central to the design and function of these molecules is the spacer , a chemical linker that connects the aspirin scaffold to the NO donor. This technical guide provides a comprehensive examination of the multifaceted role of the spacer in dictating the pharmacological profile of nitroaspirins. We will delve into how the spacer's structure, length, and chemical properties critically modulate nitric oxide release kinetics, influence pharmacokinetic and pharmacodynamic properties, and ultimately determine the overall therapeutic efficacy and safety of the compound. This guide synthesizes key research findings, presents quantitative data for comparison, outlines detailed experimental protocols for evaluation, and visualizes the core mechanisms of action.

Introduction: The Rationale for Nitroaspirin

Aspirin, or acetylsalicylic acid, is a cornerstone of therapy for pain, inflammation, and cardiovascular disease prevention. Its mechanism primarily involves the irreversible acetylation of cyclooxygenase (COX) enzymes, thereby inhibiting the production of prostaglandins and thromboxane A2.[1][2] However, this inhibition of protective prostaglandins in the gastric mucosa is also the primary cause of its most significant side effect: gastrointestinal (GI) damage, including ulcers and bleeding.[3]

To address this limitation, nitroaspirins were developed. These compounds are pro-drugs designed to release both aspirin and nitric oxide. The general structure consists of three components: the aspirin molecule, a nitric oxide-donating group (often an organic nitrate), and a spacer that covalently links the two.[4][5] The co-released nitric oxide is intended to counteract the GI-damaging effects of aspirin through its own gastroprotective mechanisms, such as increasing mucosal blood flow and mucus production.[4] The prototype of this class is NCX 4016.[4][6]

The Pivotal Role of the Spacer

The spacer is not merely an inert linker; it is a critical determinant of the drug's overall activity. Its chemical nature dictates the stability of the molecule, the rate of enzymatic cleavage, and the subsequent release of both aspirin and nitric oxide. The spacer's influence can be categorized into several key areas:

Modulation of Nitric Oxide Release Kinetics

The primary function of the spacer is to control the liberation of the NO-donating moiety. The chemical composition of the spacer (e.g., aliphatic vs. aromatic) and the type of linkage (e.g., ester, amide) are subject to enzymatic hydrolysis by esterases in the plasma and tissues.[6] The rate of this hydrolysis directly translates to the rate of NO release. A well-designed spacer ensures a slow and sustained release of NO, which is crucial for maintaining its protective effects in the gastric mucosa without causing systemic hypotension.[6]

For instance, studies comparing different this compound isomers, such as the meta- and para-substituted NCX 4016 and NCX 4040, have shown that the position of the NO-donating group on the aromatic spacer significantly affects the rate of NO release and, consequently, the compound's potency.

Influence on Pharmacokinetics (ADME)

The spacer significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound molecule. By altering the lipophilicity and polarity of the compound, the spacer can influence its ability to cross biological membranes, its distribution into various tissues, and its metabolic fate.

Studies on NCX 4016 have shown that after oral administration, the intact drug is not detected in plasma. Instead, its metabolites, including salicylic acid and the spacer still bearing the nitrate group (NCX 4015), are observed.[7] This indicates that the stomach may act as a reservoir for the drug, with hydrolysis and absorption occurring further down the GI tract.[7] The design of the spacer is therefore critical for controlling the site and rate of drug absorption and metabolism.

Impact on Pharmacodynamics and COX Inhibition

The presence of the spacer and the NO-donating moiety creates steric hindrance, which can affect the interaction of the aspirin portion of the molecule with the COX enzyme.[6] Research has shown that while nitroaspirins like NCX 4016 still act as irreversible inhibitors of COX-1, the kinetics of this inhibition are slower compared to native aspirin.[6] This suggests that the bulky spacer may impede the molecule's access to the active site of the enzyme. This modulation of inhibitory kinetics can have profound effects on the drug's anti-platelet and anti-inflammatory activities.

Furthermore, some studies suggest that the spacer itself is essential for the biological activity of certain aspirin derivatives, as molecules synthesized without a spacer have been found to be virtually inactive.

Quantitative Data on this compound Derivatives

The following tables summarize quantitative data from various studies to illustrate the impact of the spacer and the NO-donating moiety on the pharmacological activity of nitroaspirins.

Disclaimer: The data presented below are compiled from different studies and may have been obtained under varying experimental conditions. Direct comparison of absolute values should be made with caution.

Table 1: Anti-inflammatory and Anti-nociceptive Activity of this compound (NCX 4016) vs. Aspirin

| Compound | Administration | Model | Parameter | ED₅₀ (µmol/kg) | Source |

| This compound | i.p. | Carrageenan-induced paw edema (late phase) | Anti-inflammatory | 64.3 | [8] |

| Aspirin | i.p. | Carrageenan-induced paw edema (late phase) | Anti-inflammatory | >555 | [8] |

| This compound | p.o. | Acetic acid-induced abdominal constriction | Anti-nociceptive | 154.7 | [8] |

| Aspirin | p.o. | Acetic acid-induced abdominal constriction | Anti-nociceptive | 242.8 | [8] |

Table 2: In Vitro COX Inhibition by NCX 4016 and Metabolites

| Compound | Target | Parameter | IC₅₀ (µM) | Incubation Time | Source |

| NCX 4016 | Platelet COX-1 | Thromboxane B₂ Production | 10.22 ± 0.05 | 0 hours | [6] |

| NCX 4016 | Platelet COX-1 | Thromboxane B₂ Production | 0.4 ± 0.06 | 24 hours | [6] |

| Aspirin | Platelet COX-1 | Thromboxane B₂ Production | ~0.25 | 0 hours | [6] |

| NCX 4017 (spacer + aspirin) | Platelet COX-1 | Thromboxane B₂ Production | Strong Inhibition | - | [6] |

| NCX 4015 (spacer + NO moiety) | Platelet COX-1 | Thromboxane B₂ Production | No Inhibition | - | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of nitroaspirins.

Protocol for In Vitro Nitric Oxide Release (Griess Assay)

This protocol measures the release of nitric oxide from a donor compound by quantifying one of its stable breakdown products, nitrite.

Materials:

-

Griess Reagent:

-

Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Note: Mix equal volumes of Reagent A and Reagent B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM in the relevant buffer).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

96-well microplate.

-

Microplate reader (540 nm absorbance).

Procedure:

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentration in PBS (pH 7.4) in the wells of a 96-well plate. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to allow for NO release.

-

At each time point, take a 50 µL aliquot from each well and transfer it to a new 96-well plate.

-

Prepare a standard curve by adding 50 µL of each NaNO₂ standard solution to separate wells.

-

Add 50 µL of freshly mixed Griess Reagent to all sample and standard wells.

-

Incubate the plate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.[9]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.

Materials:

-

COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes.

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Arachidonic acid (substrate).

-

Test compounds (nitroaspirins) and reference inhibitor (e.g., aspirin, celecoxib).

-

96-well plate.

-

Microplate reader (590-620 nm absorbance).

Procedure:

-

To the wells of a 96-well plate, add Reaction Buffer, Heme, and the COX-1 or COX-2 enzyme.

-

Add the test compound (this compound) at various concentrations to the inhibitor wells. For control wells (100% activity), add the vehicle (e.g., DMSO).

-

Incubate the plate at 37°C for a defined pre-incubation time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[5]

-

Add the colorimetric substrate solution to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) over a period of time (e.g., 2 minutes) to measure the rate of color development.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol for Assessment of Gastrointestinal Damage in Rats

This protocol provides a method for evaluating the ulcerogenic potential of NSAIDs in an animal model.

Materials:

-

Wistar rats.

-

Test compounds (this compound, aspirin) and vehicle control.

-

Oral gavage needles.

-

Formalin (10%) for tissue fixation.

-

Dissecting microscope.

-

Scoring system for gastric lesions.

Procedure:

-

Fast the rats for 24 hours prior to dosing, with free access to water.

-

Administer the test compounds or vehicle orally via gavage at the desired doses.[4]

-

Four hours after administration, euthanize the animals by a humane method.

-

Excise the stomach and open it along the greater curvature.

-

Gently rinse the stomach with saline to remove its contents.

-

Pin the stomach flat on a board and examine the gastric mucosa for lesions under a dissecting microscope.

-

Score the gastric damage based on the number and severity of hemorrhagic lesions. A common scoring system is as follows:

-

0: No lesions

-

1: Hyperemia

-

2: 1-2 small lesions

-

3: Multiple small lesions

-

4: Multiple small and large lesions

-

5: Perforations

-

-

For histological analysis, fix tissue samples in 10% formalin.[6]

Visualization of Key Pathways and Concepts

The following diagrams, created using the DOT language, illustrate the fundamental structure of this compound and its mechanisms of action.

References

- 1. Design, synthesis and evaluation of aspirin analogues having an additional carboxylate substituent for antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NOSH-Aspirin: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

The Cellular Journey of Nitroaspirin: An In-depth Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaspirin, a class of nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NSAIDs), represents a significant advancement in drug design, aiming to mitigate the gastrointestinal side effects associated with traditional aspirin. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, with a focus on the lead compound NCX 4016. The information presented herein is intended to support further research and development in this promising field.

Cellular Uptake of this compound

The precise mechanism of this compound's entry into cells has not been definitively elucidated in the available literature. However, based on its physicochemical properties as a small, lipophilic molecule, it is hypothesized to cross the cell membrane primarily through passive diffusion. To quantitatively assess the permeability and potential for active transport, in vitro cell-based assays are essential.

Data on Cellular Permeability

Specific quantitative data on the cellular uptake and permeability of this compound is not extensively available in the public domain. The following table outlines the type of data that can be generated using the experimental protocol described in section 2.1.

| Parameter | Description | Method | Expected Outcome for a Passively Diffused Compound |

| Papp (A→B) | Apparent permeability coefficient from the apical to the basolateral chamber. | Caco-2 Permeability Assay | High permeability (typically >10 x 10-6 cm/s). |

| Papp (B→A) | Apparent permeability coefficient from the basolateral to the apical chamber. | Caco-2 Permeability Assay | Similar to Papp (A→B). |

| Efflux Ratio | The ratio of Papp (B→A) to Papp (A→B). | Caco-2 Permeability Assay | A ratio close to 1 suggests the absence of active efflux. |

Experimental Protocols for Cellular Uptake and Metabolism

Protocol for Determining Cellular Permeability using a Caco-2 Assay

This protocol outlines the steps to assess the intestinal permeability of this compound, providing insights into its mechanism of cellular uptake.

Materials:

-

Caco-2 cells (ATCC® HTB-37™)

-

Transwell® inserts (e.g., 24-well format)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound compound

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

-

Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm2 indicates good monolayer integrity.

-

Perform a Lucifer yellow permeability assay. A low permeability of Lucifer yellow (<1%) confirms the integrity of the tight junctions.

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed HBSS.

-

For apical to basolateral (A→B) transport, add the this compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

-

For basolateral to apical (B→A) transport, add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh HBSS.

-

Collect samples from the donor chamber at the beginning and end of the experiment.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio.

-

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for assessing this compound permeability.

Metabolism of this compound

This compound undergoes extensive metabolism, primarily in the liver, to exert its pharmacological effects and for subsequent elimination. The metabolic pathway involves several key enzymatic reactions, leading to the formation of various metabolites.

Quantitative Data on this compound Metabolism

The following table summarizes the available quantitative data on the metabolism of this compound (NCX 4016) and its metabolites.

| Analyte | Matrix | Species | Dose | Cmax | tmax |

| NCX 4015 | Plasma | Human | 1600 mg (oral) | 161.94 ± 47.4 ng/mL[1] | 4.5 ± 1 h[1] |

| S-nitrosothiols (RSNO) | Plasma | Human | 1600 mg (oral) | - | 2.0 ± 0.6 h[1] |

| Nitrite/Nitrate (NOx) | Plasma | Human | 1600 mg (oral) | - | 5.4 ± 1.2 h[1] |

Metabolic Pathways

The metabolism of this compound (NCX 4016) is a multi-step process:

-

Deacetylation: The first step is the rapid hydrolysis of the acetyl group from the aspirin moiety, a reaction catalyzed by esterases . This yields a deacetylated intermediate.

-

Ester Bond Cleavage: Subsequently, the ester bond linking the salicylic acid portion to the spacer molecule is cleaved, releasing salicylic acid and a nitro-containing intermediate, [3-(nitrooxymethyl)phenol] (HBN) .

-

Nitric Oxide Release: The release of nitric oxide (NO) from the nitrooxy group is a critical step for the therapeutic action of this compound. This process is catalyzed by cytochrome P450 enzymes , specifically isoforms CYP1A2 and CYP2J2 . This reaction also produces 3-hydroxybenzylalcohol (HBA) .

-

Glutathione Conjugation: The intermediate HBA can be further metabolized through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) . This results in the formation of a glutathione conjugate , which is a major detoxification pathway.

Metabolic Pathway of this compound (NCX 4016)

Caption: Key metabolic steps of this compound.

Protocol for In Vitro Metabolism in Hepatocytes

This protocol provides a framework for studying the metabolism of this compound in a physiologically relevant cell model.

Materials:

-

Cryopreserved or fresh primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium)

-

Collagen-coated culture plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

LC-MS/MS system

-

Reagents for cell lysis and protein precipitation (e.g., acetonitrile)

Procedure:

-

Hepatocyte Seeding: Thaw and seed hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 4-6 hours).

-

This compound Treatment:

-

Remove the seeding medium and replace it with fresh, pre-warmed culture medium containing the desired concentration of this compound (e.g., 1-10 µM).

-

Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

-

Sample Collection:

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect both the cell culture medium and the cell lysate.

-

Medium: Aspirate the medium and store it at -80°C.

-

Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells (e.g., with a lysis buffer or by freeze-thaw cycles).

-

-

Sample Preparation for LC-MS/MS:

-

To precipitate proteins, add cold acetonitrile to the medium and cell lysate samples.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to new tubes for analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and its expected metabolites (salicylic acid, HBN, HBA, and the glutathione conjugate).

-

Analyze the prepared samples.

-

-

Data Analysis:

-

Plot the concentration of this compound and its metabolites over time in both the medium and the cell lysate.

-

Calculate the rate of disappearance of the parent compound and the rate of formation of the metabolites.

-

Workflow for In Vitro Metabolism Study

Caption: Workflow for studying this compound metabolism.

Signaling Pathways Modulated by this compound

This compound and its metabolites exert their pharmacological effects by modulating various intracellular signaling pathways. The release of nitric oxide and the inhibition of cyclooxygenase (COX) are central to its mechanism of action.

-

Cyclooxygenase (COX) Inhibition: The aspirin moiety of this compound and its metabolite, salicylic acid, inhibit COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

-

Nitric Oxide (NO) Signaling: The released NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including vasodilation and anti-inflammatory responses.

Signaling Pathways of this compound

Caption: Dual inhibitory and signaling actions.

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and metabolism of this compound. While the metabolic pathway has been significantly elucidated, further research is required to quantify the kinetics of cellular uptake and the intracellular concentrations of the parent drug and its metabolites. The experimental protocols outlined herein offer a robust framework for generating these critical data, which will be invaluable for the continued development and optimization of this important class of therapeutic agents.

References

The Dual Inhibitory Action of Nitroaspirin on Cyclooxygenase (COX) Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaspirin, a nitric oxide (NO)-donating derivative of aspirin, represents a significant advancement in the field of anti-inflammatory and antithrombotic therapies. By chemically linking an NO-releasing moiety to an aspirin molecule, nitroaspirins aim to mitigate the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while retaining or even enhancing their therapeutic efficacy. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its intricate interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. We will delve into the quantitative aspects of this inhibition, detail the experimental protocols used to elucidate these effects, and visualize the key pathways and workflows involved.

Mechanism of Action: A Dual and Distinct Inhibition of COX-1 and COX-2

This compound, exemplified by compounds such as NCX 4016, exerts its effects on COX enzymes through a multifaceted mechanism that distinguishes it from its parent compound, aspirin. The entire this compound molecule is active and does not require hydrolysis into aspirin and the NO-donating moiety to elicit its primary inhibitory effects.[1]

Irreversible Inhibition of COX-1

Similar to aspirin, this compound acts as a direct and irreversible inhibitor of COX-1.[2] This inhibition occurs through the acetylation of a serine residue within the active site of the enzyme, which covalently modifies it and permanently blocks its ability to convert arachidonic acid into prostaglandins.[1][2] However, the presence of the spacer and the NO-donating moiety in the this compound molecule results in a slower kinetic profile of COX-1 inhibition compared to aspirin.[2] This irreversible inhibition of COX-1 is crucial for the antithrombotic effects of this compound.

Inhibition of COX-2 via a cGMP-Dependent Pathway

The inhibition of COX-2 by this compound follows a distinct and more complex mechanism. The nitric oxide released from the this compound molecule plays a pivotal role in this process. NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP is believed to mediate the inhibition of COX-2 activity.[1] This dual mechanism of action, combining direct, irreversible COX-1 inhibition with NO-mediated COX-2 inhibition, contributes to the unique pharmacological profile of this compound.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX enzymes is a critical parameter in its characterization. The following table summarizes the available quantitative data for the inhibition of COX-1 by a representative this compound, NCX 4016. A notable feature of this inhibition is its time-dependent nature.

| Compound | Target Enzyme | Parameter | Value | Preincubation Time | Reference |

| NCX 4016 | Ovine COX-1 | IC₅₀ | 10.22 ± 0.05 µM | 0 minutes | [1] |

| Ovine COX-1 | IC₅₀ | 9.9 ± 0.17 µM | 1 hour | [1] | |

| Ovine COX-1 | IC₅₀ | 0.553 ± 0.08 µM | 4 hours | [1] | |

| Ovine COX-1 | IC₅₀ | 0.4 ± 0.06 µM | 24 hours | [1] | |

| Aspirin | Ovine COX-1 | IC₅₀ | 0.25 µM | 0 minutes | [1] |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on COX enzymes.

Spectrophotometric Assay for COX Activity Inhibition

This protocol is adapted from studies investigating the inhibition of purified ovine COX-1 and COX-2 by this compound.[2]

Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 by measuring the initial rate of the peroxidase reaction.

Materials:

-

Purified ovine COX-1 and COX-2 enzymes

-

Tris-HCl buffer (pH 8.0)

-

Hemin

-

Glutathione

-

Arachidonic acid

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

This compound (e.g., NCX 4016) and other test compounds

-

Spectrophotometer capable of reading at 611 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hemin, and glutathione.

-

Add the purified COX enzyme (either COX-1 or COX-2) to the reaction mixture.

-

Add the test compound (this compound or vehicle control) at various concentrations to the enzyme mixture and pre-incubate for a specified period (e.g., 0, 1, 4, or 24 hours) at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately monitor the change in absorbance at 611 nm over time using a spectrophotometer. The rate of TMPD oxidation is proportional to the COX peroxidase activity.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dialysis Experiment to Confirm Irreversible Inhibition

This protocol is designed to differentiate between reversible and irreversible enzyme inhibition.[2]

Objective: To determine if the inhibition of COX-1 by this compound is irreversible.

Materials:

-

Purified ovine COX-1

-

This compound (e.g., NCX 4016)

-

Dialysis tubing (with an appropriate molecular weight cutoff)

-

Tris-HCl buffer (pH 8.0)

Procedure:

-

Incubate the purified COX-1 enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 5-10 times the IC₅₀).

-

As a control, incubate a separate sample of the enzyme with the vehicle.

-

After the incubation period, place the enzyme-inhibitor mixture and the control sample into separate dialysis bags.

-

Dialyze both samples extensively against a large volume of Tris-HCl buffer to remove any unbound inhibitor.

-

After dialysis, measure the remaining COX-1 activity in both the this compound-treated and control samples using the spectrophotometric assay described in section 3.1.

-

If the inhibition is irreversible, the activity of the this compound-treated enzyme will remain significantly lower than the control even after dialysis. If the inhibition is reversible, the enzyme activity will be restored to a level similar to the control.

Griess Assay for Nitric Oxide Release

This protocol measures the amount of nitric oxide released from this compound in a cell culture medium.

Objective: To quantify the release of nitric oxide from this compound by measuring the accumulation of its stable breakdown product, nitrite, in a solution.

Materials:

-

This compound solution

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions (for calibration curve)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 540 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add the this compound solution to the cell culture medium at the desired final concentration.

-

Incubate the plate at 37°C for various time points.

-

At each time point, collect an aliquot of the medium.

-

In a 96-well plate, add the collected medium samples and the sodium nitrite standards.

-

Add the Griess Reagent to each well and incubate in the dark at room temperature for 15-30 minutes. A colorimetric reaction will occur in the presence of nitrite.

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Construct a standard curve using the absorbance values of the sodium nitrite standards.

-

Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values on the standard curve. This concentration corresponds to the amount of nitric oxide released.

Western Blot Analysis of COX Protein Expression

This protocol is used to assess the effect of this compound on the protein levels of COX-1 and COX-2 in cells or tissues.

Objective: To determine if this compound treatment alters the expression levels of COX-1 and COX-2 proteins.

Materials:

-

Cells or tissues treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for COX-1 and COX-2

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells or tissues in lysis buffer to extract total proteins.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against COX-1 or COX-2 overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Capture the resulting signal using an imaging system.

-

Analyze the band intensities to quantify the relative expression levels of COX-1 and COX-2, often normalizing to a loading control protein like β-actin or GAPDH.

Visualizing Pathways and Workflows

Signaling Pathways

Caption: Mechanism of COX inhibition by this compound.

Experimental Workflows

Caption: Workflow for a spectrophotometric COX inhibition assay.

Caption: Workflow for the Griess assay to measure nitric oxide release.

Conclusion

This compound presents a compelling profile as a dual inhibitor of COX-1 and COX-2, employing distinct mechanisms of action for each isoenzyme. Its irreversible, time-dependent inhibition of COX-1 underpins its antithrombotic potential, while the NO-mediated, cGMP-dependent inhibition of COX-2 contributes to its anti-inflammatory effects with a potentially improved safety profile. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this innovative class of compounds. The continued exploration of this compound's interaction with COX enzymes will undoubtedly pave the way for the development of novel and safer anti-inflammatory and cardiovascular therapies.

References

Methodological & Application

Application Notes: In Vitro Assays for Testing Nitroaspirin Efficacy

Introduction